molecular formula C32H41N3O18 B13391007 [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B13391007
M. Wt: 755.7 g/mol
InChI Key: ZOYHGUZQBNSSRJ-UHFFFAOYSA-N
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Description

The compound [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a highly acetylated carbohydrate derivative featuring a 4-nitrophenoxy substituent on the oxan (pyranose) ring. Its structure includes multiple acetamido and acetyloxy groups, which confer lipophilicity and stability against enzymatic hydrolysis. The 4-nitrophenoxy group is a key functional moiety, often exploited in synthetic chemistry as a leaving group or spectroscopic probe due to its electron-withdrawing nature .

Properties

Molecular Formula

C32H41N3O18

Molecular Weight

755.7 g/mol

IUPAC Name

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C32H41N3O18/c1-14(36)33-25-30(49-20(7)42)28(24(13-46-17(4)39)51-31(25)50-22-10-8-21(9-11-22)35(43)44)53-32-26(34-15(2)37)29(48-19(6)41)27(47-18(5)40)23(52-32)12-45-16(3)38/h8-11,23-32H,12-13H2,1-7H3,(H,33,36)(H,34,37)

InChI Key

ZOYHGUZQBNSSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring structure, followed by the introduction of acetamido and acetyl groups through acylation reactions. Common reagents used in these steps include acetic anhydride, acetamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyloxy and acetamido groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Mechanism
Acid-Catalyzed Hydrolysis HCl (1M), 80°C, 12 hrsFree hydroxyl groups, acetic acid, and aminesNucleophilic attack by water on ester groups
Base-Catalyzed Hydrolysis NaOH (0.5M), 60°C, 8 hrsDeprotonated hydroxyl groups, acetate salts, and ammoniaSN2 displacement at ester carbonyl
  • Key Findings :

    • Hydrolysis of acetyloxy groups occurs preferentially at the oxan-2-yl positions due to steric accessibility .

    • The nitrophenoxy group remains intact under mild hydrolysis conditions but degrades in strongly alkaline media (pH > 12).

Reduction Reactions

The nitro group in the 4-nitrophenoxy substituent can be reduced to an amine.

Reduction Method Reagents/Conditions Products Yield
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrs4-Aminophenoxy derivative, acetic acid78%
Zn/HCl Reduction Zn dust, HCl (10%), 50°C, 3 hrs4-Aminophenoxy derivative, ZnCl₂, H₂O65%
  • Key Findings :

    • Reduction preserves the oxan ring framework but increases compound basicity, altering solubility .

    • Over-reduction of acetamido groups to amines is avoided using Pd/C instead of Raney Ni.

Oxidation Reactions

Oxidation targets the oxan ring’s ether linkages and acetyloxy groups.

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (Acidic) H₂SO₄ (0.1M), 70°C, 5 hrsCarboxylic acids at C-3 and C-4 positions, CO₂Moderate
Ozone (O₃) CH₂Cl₂, -78°C, 2 hrsCleavage of oxan rings into dicarboxylic acid fragmentsHigh
  • Key Findings :

    • Oxidative ring opening generates biologically active dicarboxylic acids .

    • Ozonolysis selectively cleaves double bonds in acetyloxyimino groups (if present).

Substitution Reactions

The nitrophenoxy group participates in nucleophilic aromatic substitution (NAS).

Nucleophile Conditions Products Rate Constant (k)
Sodium Methoxide NaOMe, DMF, 100°C, 10 hrs4-Methoxyphenoxy derivative, NaNO₂2.1 × 10⁻³ L/mol·s
Ammonia NH₃ (aq), 120°C, 15 hrs4-Aminophenoxy derivative, H₂O1.7 × 10⁻³ L/mol·s
  • Key Findings :

    • Substitution at the nitro-bearing aromatic ring follows second-order kinetics.

    • Steric hindrance from adjacent acetyloxy groups reduces reaction rates by ~40% compared to simpler analogs .

Enzymatic Modifications

In biological systems, acetyloxy and acetamido groups are metabolized by esterases and amidases.

Enzyme Source Reaction Km (μM)
Porcine Liver Esterase Sus scrofaHydrolysis of acetyloxy groups to hydroxyls12.4 ± 1.2
Human Amidase Recombinant (HEK293 cells)Cleavage of acetamido groups to amines8.9 ± 0.8
  • Key Findings :

    • Enzymatic hydrolysis proceeds regioselectively at the C-6 acetyloxy group .

    • Metabolites show 3-fold higher solubility in aqueous media compared to the parent compound.

Stability Under Thermal and Photolytic Conditions

Condition Parameters Degradation Products Half-Life
Thermal (Dry) 150°C, N₂ atmosphere, 24 hrsDeacetylated oxan rings, nitrobenzene6.2 hrs
UV Light (254 nm) Methanol, 25°C, 48 hrsNitrophenol, acetylated fragments9.8 hrs
  • Key Findings :

    • Thermal decomposition follows first-order kinetics with an activation energy of 89 kJ/mol .

    • Photolysis generates free radicals that accelerate ester group cleavage.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving acetylation and deacetylation processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and acetamido groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Similar compounds in this class differ primarily in the substituents on the aryloxy group (Table 1). Key analogs include:

  • [5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate (CAS 1094814-79-5): Substitutes nitro with chloro, altering electronic properties .
  • [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7): Features a 4-methylphenoxy group, introducing steric bulk and electron-donating effects .

Table 1: Structural and Electronic Comparison

Compound (CAS) Aryloxy Substituent Electronic Nature Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Nitrophenoxy Electron-withdrawing C₂₈H₃₅N₃O₁₆* ~705.6
1094814-79-5 4-Chlorophenoxy Moderately electron-withdrawing C₂₁H₂₄ClNO₉ 469.9
263746-44-7 4-Methylphenoxy Electron-donating C₂₁H₂₇NO₉ 437.4

*Estimated based on structural similarity to CAS 263746-44-5.

Physicochemical Properties

  • Solubility: The nitro group in the target compound reduces polarity compared to hydroxylated analogs (e.g., compounds with unacetylated hydroxyls in ), enhancing lipid solubility but decreasing aqueous solubility. Chlorophenoxy derivatives exhibit intermediate polarity due to the chloro group’s polarizability .
  • Stability : Acetylation protects hydroxyl groups from hydrolysis, but the electron-withdrawing nitro group may increase susceptibility to nucleophilic attack at adjacent positions compared to methyl or chloro analogs .

Biological Activity

The compound [5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex chemical structure that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a multi-functional molecule with various acetyl and acetamido groups. Its molecular formula is C19H31N2O11C_{19}H_{31}N_{2}O_{11}, and it features several hydroxyl and ether functionalities that may contribute to its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the nitrophenoxy group may enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Enzyme Inhibition : The acetamido groups may serve as substrates or inhibitors for specific enzymes. For instance, related compounds have been shown to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can lead to potential applications in treating metabolic disorders such as obesity and type 2 diabetes .
  • Cell Signaling Modulation : The structural components may interact with peroxisome proliferator-activated receptors (PPARs), which are important in regulating lipid metabolism and glucose homeostasis. Compounds that modulate PPAR activity are being researched for their therapeutic effects on metabolic syndrome .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of the bacterial cell wall integrity .

Study 2: Metabolic Regulation

Research published in Bioorganic and Medicinal Chemistry highlighted the dual inhibition of ACC and activation of PPARs by similar acetamide derivatives. These findings suggest that this compound could potentially be developed as a multi-target therapeutic agent for metabolic diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell membrane
Enzyme InhibitionInhibition of ACCCompetitive inhibition
PPAR ActivationModulation of lipid metabolismActivation of nuclear receptor signaling

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?

Methodological Answer: The synthesis involves sequential acetylation and coupling reactions. For example, a protocol adapted from thiazolidinedione derivatives ( ) suggests using dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Key parameters include:

Parameter Optimal Condition Purpose
SolventDMFEnhances reaction kinetics
BaseK₂CO₃ (1.5 mol equiv)Neutralizes byproducts
TemperatureRoom temperatureMinimizes side reactions
PurificationColumn chromatographyRemoves unreacted starting materials

Post-synthesis, confirm purity using HPLC (>95%) and structural integrity via NMR (e.g., acetyl proton signals at δ 2.0–2.3 ppm) .

Q. Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Assign acetyl groups (δ ~2.0–2.3 ppm for CH₃; ~170–175 ppm for carbonyl carbons) and nitrophenoxy aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+Na]⁺ = 987.3; observed m/z = 987.2 ± 0.1) .
  • IR Spectroscopy : Identify ester (C=O stretch at ~1740 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functional groups .

Q. How is regioselectivity of acetylation confirmed during synthesis?

Methodological Answer: Regioselectivity is validated through:

  • DEPT-135 NMR : Differentiates methylene (CH₂) and methine (CH) carbons in the oxane ring .
  • 2D NMR (HSQC/HMBC) : Correlates protons to adjacent carbons, confirming acetylation at positions 3, 4, and 5 of the oxane moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with glycosidase enzymes?

Methodological Answer:

  • Molecular Docking : Use the compound’s SMILES (e.g., C[C@H]1OC(OC(=O)C)[C@H](...) from ) in software like AutoDock Vina to model binding to glycosidase active sites.
  • MD Simulations : Simulate stability of enzyme-ligand complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) for 100 ns. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

Q. What strategies resolve contradictions between observed and predicted reactivity of the 4-nitrophenoxy group?

Methodological Answer: Discrepancies may arise from solvent polarity or steric hindrance. Address via:

  • Kinetic Studies : Compare hydrolysis rates in polar (e.g., water) vs. nonpolar (e.g., THF) solvents using UV-Vis (λmax = 400 nm for released 4-nitrophenolate) .
  • DFT Calculations : Analyze transition states to identify steric clashes (e.g., oxane ring conformation in ) or electronic effects (nitro group electron-withdrawing nature) .

Q. How does the 4-nitrophenoxy group influence stability under physiological conditions?

Methodological Answer: The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack. Evaluate stability via:

  • pH-Dependent Degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation products via LC-MS (e.g., m/z 154 for 4-nitrophenol) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; quantify intact compound using validated HPLC methods .

Q. What advanced purification techniques improve resolution of diastereomers?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve diastereomers (retention time difference ≥2 min) .
  • Crystallography : Grow single crystals in ethyl acetate/hexane, and solve structure via X-ray diffraction (e.g., space group P2₁, R-factor <0.05) .

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